1H-Pyrrol-1-amine, 2-ethyl-
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Overview
Description
1H-Pyrrol-1-amine, 2-ethyl- is a heterocyclic organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-1-amine, 2-ethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of 1H-Pyrrol-1-amine, 2-ethyl- typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrol-1-amine, 2-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-ethyl-1H-pyrrolidine.
Substitution: N-alkyl or N-acyl pyrrole derivatives.
Scientific Research Applications
1H-Pyrrol-1-amine, 2-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrol-1-amine, 2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
1H-Pyrrol-1-amine, 2-ethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-: Similar structure but lacks the amine group, resulting in different reactivity and applications.
2-(1H-Pyrrol-1-yl)ethanamine: Contains an additional ethylamine group, leading to different biological activities and synthetic applications.
N-methylpyrrole:
The uniqueness of 1H-Pyrrol-1-amine, 2-ethyl- lies in its combination of the pyrrole ring with an ethylamine group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
2-ethylpyrrol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRWWUNWSVUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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